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Compound of Interest

Compound Name: 3-Fluoro-2-nitrobenzonitrile

Cat. No.: B1331573 Get Quote

3-Fluoro-2-nitrobenzonitrile: A Technical Guide
to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability

of 3-Fluoro-2-nitrobenzonitrile. The information presented herein is curated from available

scientific literature and safety data to inform its application in research and development,

particularly in the synthesis of novel chemical entities. Due to the limited direct experimental

data on this specific isomer, this guide leverages established principles of organic chemistry

and data from closely related analogues to predict its chemical behavior under various

conditions.

Physicochemical Properties and Safety Summary
3-Fluoro-2-nitrobenzonitrile is a trifunctional aromatic compound with the molecular formula

C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol .[1][2] It exists as a solid at room

temperature.

Table 1: Physicochemical Properties of 3-Fluoro-2-nitrobenzonitrile
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Property Value Source

Molecular Formula C₇H₃FN₂O₂ [1][2]

Molecular Weight 166.11 g/mol [1][2]

Physical State Solid [3]

IUPAC Name 3-fluoro-2-nitrobenzonitrile [1][2]

CAS Number 1000339-52-5 [1][2]

Safety Information: 3-Fluoro-2-nitrobenzonitrile is classified as hazardous. It is toxic if

swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1][2]

[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and

eye/face protection, should be used when handling this compound.[4]

Core Reactivity Profile
The reactivity of 3-Fluoro-2-nitrobenzonitrile is dominated by the interplay of its three

functional groups: the fluorine atom, the nitro group, and the nitrile group. The strong electron-

withdrawing nature of the ortho-nitro group and the meta-cyano group significantly activates the

aromatic ring towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) the

primary mode of reactivity.
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General Reactivity Pathways of 3-Fluoro-2-nitrobenzonitrile
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Caption: Key reactivity pathways for 3-Fluoro-2-nitrobenzonitrile.

Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the aromatic ring is a facile leaving group in SNAr reactions. The

presence of the electron-withdrawing nitro group ortho to the fluorine atom is crucial, as it

stabilizes the intermediate Meisenheimer complex through resonance. The meta-positioned

nitrile group further contributes to the activation of the ring.
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SNAr Mechanism on 3-Fluoro-2-nitrobenzonitrile

Step 1: Nucleophilic Attack

Step 2: Elimination of Leaving Group

3-Fluoro-2-nitrobenzonitrile
+ Nu⁻

Meisenheimer Complex
(Resonance Stabilized Anionic Intermediate)

Slow, Rate-determining

Substituted Product
+ F⁻

Fast, Aromatization

Click to download full resolution via product page

Caption: The two-step addition-elimination mechanism of SNAr.

Expected Reactivity with Common Nucleophiles:

Based on studies of analogous compounds like 4-fluoro-3-nitrobenzonitrile and 2-fluoro-6-

nitrobenzonitrile, 3-Fluoro-2-nitrobenzonitrile is expected to react readily with a variety of

nucleophiles.[5][6]

Amines (Amination): Primary and secondary amines are expected to displace the fluorine

atom to yield N-substituted 2-nitrobenzonitriles. These reactions are typically carried out in a

polar aprotic solvent like DMSO in the presence of a base.[5][6]
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Alkoxides/Phenoxides (Alkoxylation/Aryloxylation): Reaction with alkoxides or phenoxides

will likely lead to the formation of the corresponding ethers.[5]

Thiols (Thiolation): Thiols are also anticipated to be effective nucleophiles, resulting in

thioether derivatives.[5]

Water/Hydroxide: The reaction of the isomer 4-fluoro-3-nitrobenzonitrile with residual water

in the reaction medium to form a bis(cyano-nitrophenyl) ether suggests that under certain

conditions, water or hydroxide can act as a nucleophile.[6]

Table 2: Predicted SNAr Reactions of 3-Fluoro-2-nitrobenzonitrile

Nucleophile Reagent Class Expected Product

R₂NH Amines
3-(Dialkylamino)-2-

nitrobenzonitrile

ArNH₂ Aromatic Amines
3-(Arylamino)-2-

nitrobenzonitrile

RO⁻ Alkoxides 3-Alkoxy-2-nitrobenzonitrile

ArO⁻ Phenoxides 3-Phenoxy-2-nitrobenzonitrile

RS⁻ Thiolates 3-(Alkylthio)-2-nitrobenzonitrile

Reduction of the Nitro Group
The nitro group is susceptible to reduction, typically yielding an amino group. This

transformation is a valuable synthetic route to ortho-amino-substituted benzonitriles, which are

precursors to various heterocyclic systems.[3]

Table 3: Common Reagents for Nitro Group Reduction
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Reagent Conditions Product Notes

H₂/Pd or Pt
Catalytic

Hydrogenation

3-Fluoro-2-

aminobenzonitrile

Careful control is

needed to avoid

reduction of the nitrile

group.[5]

Fe/HCl or Fe/AcOH Chemical Reduction
3-Fluoro-2-

aminobenzonitrile

A classic and effective

method for selective

nitro group reduction.

[5]

SnCl₂ Chemical Reduction
3-Fluoro-2-

aminobenzonitrile

Another common

reagent for this

transformation.[5]

The resulting 3-fluoro-2-aminobenzonitrile is a versatile intermediate. For instance, it can

undergo intramolecular cyclization reactions, such as reaction with formic acid to potentially

form fluoro-substituted quinazolinones.[3]

Reactions of the Nitrile Group
The nitrile group can undergo hydrolysis under either acidic or basic conditions to form a

carboxylic acid or an amide.[7]

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat will

typically convert the nitrile to a carboxylic acid, yielding 3-fluoro-2-nitrobenzoic acid.[7]

Basic Hydrolysis: Under basic conditions (e.g., NaOH(aq), KOH(aq)) with heating, the nitrile

hydrolyzes to a carboxylate salt.[7] Milder basic conditions may yield the primary amide, 3-

fluoro-2-nitrobenzamide.[7]

Stability Profile
Detailed experimental data on the stability of 3-Fluoro-2-nitrobenzonitrile is not readily

available in the public domain. The following sections provide an expected stability profile

based on general principles for this class of compounds.
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Thermal Stability
Nitroaromatic compounds can be thermally sensitive. While specific decomposition

temperatures for 3-Fluoro-2-nitrobenzonitrile are not documented, it is advisable to handle

the compound with care at elevated temperatures. Thermal hazard analysis, such as

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), would be

necessary to determine its thermal decomposition profile. For context, studies on other

fluorinated organic salts show that thermal decomposition is a function of both temperature and

time, with faster heating rates leading to higher observed onset temperatures for degradation.

Photochemical Stability
Aromatic nitro compounds are known to be photochemically active, although their

disappearance quantum yields are often low (in the order of 10⁻³).[1] This suggests that the

primary process upon photoexcitation is deactivation back to the ground state.[1] However,

prolonged exposure to UV light can lead to degradation. Common photoproducts of aromatic

nitro compounds include aromatic nitrosocompounds and nitrophenols.[1] The presence of

nitrate or nitrite ions in aqueous solution can also promote the photonitration of aromatic

compounds.[8]

Chemical Stability and Incompatible Materials
Strong Bases: As a highly activated aryl fluoride, 3-Fluoro-2-nitrobenzonitrile will be

reactive towards strong bases, which can also act as nucleophiles, leading to substitution

reactions. A safety data sheet for the related compound 3-nitrobenzonitrile warns of violent

reactions with bases.

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

Nucleophiles: As detailed in the reactivity section, this compound is susceptible to reaction

with a wide range of nucleophiles.

Experimental Protocols (Exemplary, based on
Analogues)
No specific experimental protocols for 3-Fluoro-2-nitrobenzonitrile were found. The following

are generalized procedures based on reactions of isomeric fluoronitrobenzonitriles and serve
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as a starting point for methodology development.

General Protocol for Nucleophilic Aromatic Substitution
with an Amine
This protocol is adapted from the described reaction of 4-fluoro-3-nitrobenzonitrile with amines.

[6]

Workflow: SNAr with Amines

Dissolve 3-Fluoro-2-nitrobenzonitrile
and amine in DMSO

Add base (e.g., K₂CO₃ or Et₃N)

Heat reaction mixture
(e.g., 80-120 °C)

Monitor reaction by TLC or LC-MS

Aqueous workup (e.g., add H₂O,
extract with EtOAc)

Purify product (e.g., column
chromatography or recrystallization)

Click to download full resolution via product page
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Caption: A generalized workflow for the reaction of 3-Fluoro-2-nitrobenzonitrile with amines.

Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-2-nitrobenzonitrile (1.0 eq) and

the desired amine (1.1-1.5 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, NMP).

Base Addition: Add a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) (1.5-

2.0 eq).

Reaction: Heat the mixture to a temperature between 80-120 °C and stir until the starting

material is consumed, as monitored by TLC or LC-MS.

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with

an organic solvent such as ethyl acetate. Wash the combined organic layers with water and

brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography or

recrystallization.

General Protocol for Reduction of the Nitro Group with
Iron
This protocol is based on standard methods for the reduction of aromatic nitro groups.[5]

Reaction Setup: Suspend 3-Fluoro-2-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and

water (or acetic acid).

Reagent Addition: Add iron powder (3-5 eq) and a catalytic amount of acid (e.g., HCl or

acetic acid).

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-

MS until completion.

Workup: Cool the reaction to room temperature and filter through a pad of celite to remove

the iron salts.
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Purification: Concentrate the filtrate to remove the solvent. If necessary, neutralize the

solution and extract the product with an organic solvent. The product can then be purified by

standard methods.

Conclusion
3-Fluoro-2-nitrobenzonitrile is a highly reactive and versatile building block for organic

synthesis. Its primary reactivity is centered on nucleophilic aromatic substitution of the fluorine

atom, which is strongly activated by the ortho-nitro and meta-cyano groups. Additionally, the

nitro and nitrile functionalities can be selectively transformed to introduce further molecular

diversity. While direct quantitative data on its reactivity and stability are limited, a robust profile

can be inferred from its isomers and related compounds. Researchers and drug development

professionals can utilize this compound as a valuable intermediate for the synthesis of complex

nitrogen-containing heterocycles and other target molecules, provided that its hazardous

nature is managed with appropriate safety precautions. Further experimental studies are

warranted to fully quantify its reaction kinetics and stability limits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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